

Application Notes and Protocols for Establishing Infigratinib-Resistant Cell Line Models

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Compound of Interest		
Compound Name:	Infigratinib	
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Introduction

Infigratinib (BGJ398) is a selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3). It has shown clinical efficacy in cancers with FGFR genetic alterations, particularly FGFR2 fusion-positive cholangiocarcinoma. However, as with many targeted therapies, acquired resistance is a significant clinical challenge that limits the duration of response. Understanding the mechanisms of infigratinib resistance is crucial for developing next-generation inhibitors and rational combination therapies. This document provides detailed protocols for establishing and characterizing infigratinib-resistant cancer cell line models, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic strategies.

Mechanisms of Infigratinib Resistance

Acquired resistance to **infigratinib** can be broadly categorized into two main types:

 On-target resistance involves genetic alterations within the FGFR kinase domain that interfere with drug binding. The most common on-target resistance mechanisms are mutations in the gatekeeper residue (V564F in FGFR2) and the molecular brake region (e.g.,



N549K in FGFR2).[1] These mutations can sterically hinder the binding of **infigratinib** to the ATP-binding pocket.[2]

Off-target resistance involves the activation of bypass signaling pathways that circumvent the
FGFR blockade. This can occur through the upregulation and/or activation of other receptor
tyrosine kinases (RTKs) such as MET, EGFR, and ERBB3, or through the activation of
downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways.[3][4][5][6][7]
 [8]

Data Presentation: Infigratinib IC50 in Sensitive vs. Resistant Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of **infigratinib** in various cancer cell lines and their resistant counterparts. The fold change in IC50 is a quantitative measure of the degree of acquired resistance.

Table 1: Infigratinib IC50 in FGFR2-Altered Cholangiocarcinoma Cell Lines

Cell Line	Parental IC50 (nM)	Resistant Clone	Resistance- Conferring Mutation	Resistant IC50 (nM)	Fold Change in IC50
FGFR2- fusion positive	~1	Resistant Clone 1	FGFR2 V565F (Gatekeeper)	>1000	>1000
FGFR2- fusion positive	~1	Resistant Clone 2	FGFR2 N550K (Molecular Brake)	~40	40

Note: The IC50 values can vary depending on the specific assay conditions and the parental cell line used.

Table 2: Infigratinib IC50 in FGFR3-Altered Urothelial Carcinoma Cell Lines



Cell Line	Parental IC50 (nM)	Resistant Clone	Resistance- Conferring Mutation	Resistant IC50 (nM)	Fold Change in IC50
RT112 (FGFR3- TACC3 fusion)	~10-50	RT112-R1	FGFR3 V555M (Gatekeeper)	>1000	>20-100
RT112 (FGFR3- TACC3 fusion)	~10-50	RT112-R2	KRAS activating mutation	~500	~10-50

Note: The IC50 values can vary depending on the specific assay conditions and the parental cell line used.

Experimental Protocols

Protocol 1: Establishment of Infigratinib-Resistant Cell Lines

This protocol describes a method for generating **infigratinib**-resistant cancer cell lines using a continuous dose-escalation approach. This method mimics the selective pressure that leads to acquired resistance in patients.

Materials:

- Parental cancer cell line of interest (e.g., FGFR2-fusion positive cholangiocarcinoma or FGFR3-mutant urothelial carcinoma cell line)
- Complete cell culture medium
- Infigratinib (powder or stock solution)
- Dimethyl sulfoxide (DMSO)
- Cell culture flasks and plates



- Incubator (37°C, 5% CO2)
- Microscope

Procedure:

- Determine the initial IC50 of Infigratinib:
 - Plate the parental cells in 96-well plates.
 - Treat the cells with a range of **infigratinib** concentrations for 72 hours.
 - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
- Initiate Resistance Induction:
 - Culture the parental cells in their complete medium containing infigratinib at a starting concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
 - Use a parallel culture with DMSO as a vehicle control.
- Dose Escalation:
 - Maintain the cells in the infigratinib-containing medium, changing the medium every 3-4 days.
 - Once the cells resume a normal growth rate (comparable to the DMSO control), gradually increase the infigratinib concentration by 1.5 to 2-fold.
 - This process of adaptation and dose escalation can take several months (e.g., up to 210 days).[3]
- Isolation of Resistant Clones:
 - Once the cells are able to proliferate in a high concentration of infigratinib (e.g., 1 μM or higher), resistant polyclonal populations are established.



- To isolate monoclonal resistant cell lines, perform single-cell cloning by limiting dilution or by picking individual colonies.
- · Confirmation of Resistance:
 - Expand the resistant clones and determine their IC50 for infigratinib. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.
 - Maintain the resistant cell lines in a medium containing a maintenance dose of infigratinib to preserve the resistant phenotype.

Protocol 2: Characterization of Infigratinib-Resistant Cell Lines

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Parental and resistant cell lines
- 96-well plates
- Infigratinib
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with a serial dilution of **infigratinib** for 72 hours.



- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
- B. Western Blot Analysis for Signaling Pathway Alterations

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

- Parental and resistant cell lysates
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MET, anti-EGFR)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:



- Lyse the parental and resistant cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the changes in protein expression and phosphorylation between parental and resistant cells.
- C. Molecular Profiling for Resistance Mutations

Sanger sequencing or next-generation sequencing (NGS) can be used to identify mutations in the FGFR kinase domain.

Procedure:

- Isolate genomic DNA from parental and resistant cell lines.
- Amplify the FGFR kinase domain using PCR.
- Sequence the PCR products using Sanger sequencing or an NGS platform.
- Analyze the sequencing data to identify any mutations in the resistant cells compared to the parental cells.

Visualizations

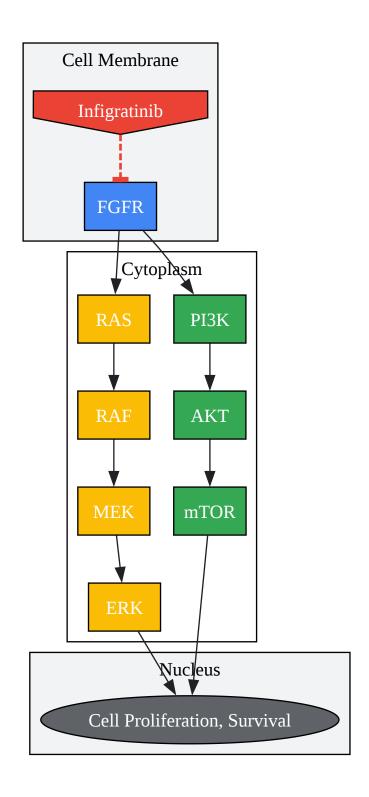




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Caption: Experimental workflow for establishing and characterizing **infigratinib**-resistant cell lines.

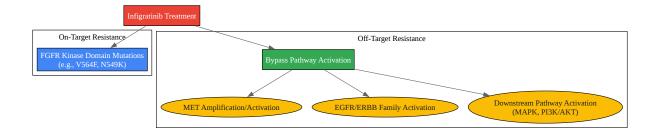




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Caption: Simplified FGFR signaling pathway and the inhibitory action of infigratinib.





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Caption: Overview of on-target and off-target mechanisms of resistance to **infigratinib**.

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